Cas no 2305561-56-0 (2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid)

2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-[5-[(Prop-2-enoylamino)methyl]oxolan-3-yl]acetic acid
- 2-{5-[(prop-2-enamido)methyl]oxolan-3-yl}acetic acid
- 2305561-56-0
- Z3490366580
- 2-(5-(Acrylamidomethyl)tetrahydrofuran-3-yl)acetic acid
- EN300-26576629
- 2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid
-
- インチ: 1S/C10H15NO4/c1-2-9(12)11-5-8-3-7(6-15-8)4-10(13)14/h2,7-8H,1,3-6H2,(H,11,12)(H,13,14)
- InChIKey: JRXXDXLGNWTNAA-UHFFFAOYSA-N
- ほほえんだ: O1CC(CC(=O)O)CC1CNC(C=C)=O
計算された属性
- せいみつぶんしりょう: 213.10010796g/mol
- どういたいしつりょう: 213.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576629-0.05g |
2-{5-[(prop-2-enamido)methyl]oxolan-3-yl}acetic acid |
2305561-56-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acid 関連文献
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2-{5-(prop-2-enamido)methyloxolan-3-yl}acetic acidに関する追加情報
2-{5-(Prop-2-enamido)methyloxolan-3-yl}acetic Acid (CAS No. 2305561-56-0)
The compound 2-{5-(Prop-2-enamido)methyloxolan-3-yl}acetic acid, identified by the CAS registry number 2305561-56-0, is a fascinating molecule with significant potential in various fields of chemical and pharmaceutical research. This compound belongs to the class of organic acids, specifically acetic acids, and its structure incorporates a unique combination of functional groups that contribute to its versatile properties.
The molecular structure of 2-{5-(Prop-2-enamido)methyloxolan-3-yl}acetic acid features an oxolane (tetrahydrofuran) ring substituted with a propenamide group at the 5-position and an acetic acid moiety at the 3-position. This arrangement not only imparts stability to the molecule but also enhances its reactivity under specific conditions. The presence of the propenamide group introduces additional functionality, making this compound a valuable substrate for further chemical modifications.
Recent studies have highlighted the potential of 2-{5-(Prop-2-enamido)methyloxolan-3-yl}acetic acid in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The compound's ability to undergo various condensation reactions has made it a key intermediate in the construction of complex molecular frameworks.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution, Michael addition, and ring-opening reactions. The choice of synthetic pathway depends on the desired regioselectivity and stereochemistry of the final product. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis have been employed to optimize the production process, ensuring high yields and purity.
The application of 2-{5-(Prop-2-enamido)methyloxolan-3-yl}acetic acid extends beyond pharmaceuticals. It has shown promise in materials science, particularly in the development of biodegradable polymers and coatings. Its ability to form stable amide bonds makes it an ideal candidate for constructing environmentally friendly materials that degrade under specific conditions.
In conclusion, the compound 2-{5-(Prop-2-enamido)methyloxolan-3-yl}acetic acid (CAS No. 2305561-56-0) is a multifaceted molecule with a wide range of applications across different scientific disciplines. Its unique structure, reactivity, and versatility make it an invaluable tool in modern chemical research and development.
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